molecular formula C50H46F2MgN2O8 B1263235 Pitavastatin Magnesium CAS No. 956116-90-8

Pitavastatin Magnesium

Cat. No.: B1263235
CAS No.: 956116-90-8
M. Wt: 865.2 g/mol
InChI Key: MPAZKXHCZWDZDY-FFNUKLMVSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pitavastatin magnesium is a lipid-lowering drug belonging to the statin class of medications. It is used to lower abnormal cholesterol and lipid levels, ultimately reducing the risk of cardiovascular disease. This compound is a pharmaceutical alternative to pitavastatin calcium, containing the same active moiety but different salts .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pitavastatin magnesium is synthesized by blending pitavastatin or a pharmacologically acceptable salt thereof with basic magnesium compounds. The preparation involves creating an aqueous solution or dispersion with a pH of more than 8 and less than 10 . Additionally, solid dispersions of pitavastatin can be prepared using carriers like mannitol through methods such as physical mixture, melt solvent, and melting .

Industrial Production Methods

The industrial production of this compound involves the use of basic additives like magnesium compounds to stabilize the compound in an aqueous solution or dispersion. This method ensures the stability of the compound and prevents the formation of lactones, which can occur in low pH environments .

Chemical Reactions Analysis

Types of Reactions

Pitavastatin magnesium undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions include various derivatives of pitavastatin, which retain the lipid-lowering properties of the parent compound .

Scientific Research Applications

Pitavastatin magnesium has several scientific research applications, including:

Mechanism of Action

Pitavastatin magnesium works by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase, which catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate. This is a crucial step in the biosynthesis of cholesterol. By inhibiting this enzyme, this compound reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein cholesterol and higher levels of high-density lipoprotein cholesterol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pitavastatin magnesium is unique among statins due to its minimal metabolism by the hepatic cytochrome CYP3A4 isoenzyme, resulting in a low risk of drug-drug interactions. It also has a similar or greater effect on low-density lipoprotein cholesterol compared to other statins and is not associated with glucose metabolism impairment .

References

Properties

CAS No.

956116-90-8

Molecular Formula

C50H46F2MgN2O8

Molecular Weight

865.2 g/mol

IUPAC Name

magnesium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/2C25H24FNO4.Mg/c2*26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h2*1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;;+2/p-2/b2*12-11+;/t2*18-,19-;/m11./s1

InChI Key

MPAZKXHCZWDZDY-FFNUKLMVSA-L

SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Mg+2]

Isomeric SMILES

C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.[Mg+2]

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Mg+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.